molecular formula C6H11N B8769949 2-Methylidenepiperidine CAS No. 370591-12-1

2-Methylidenepiperidine

Cat. No.: B8769949
CAS No.: 370591-12-1
M. Wt: 97.16 g/mol
InChI Key: CLASDMKBOIFHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylidenepiperidine (CAS RN: 370591-12-1) is a specialized organic compound with the molecular formula C6H11N and an average molecular mass of 97.16 g/mol . This compound belongs to the piperidine derivative family, a class of six-membered heterocycles containing one nitrogen atom and five carbon atoms, which represent one of the most significant synthetic building blocks in medicinal chemistry . The piperidine scaffold is present in more than twenty classes of pharmaceuticals and numerous natural alkaloids, making it a fundamental structure for designing novel bioactive molecules . As a versatile synthetic intermediate, this compound serves as a valuable precursor in the synthesis of more complex piperidine derivatives through various organic transformations, including hydrogenation, cyclization, and annulation reactions . Piperidine derivatives are investigated extensively for their diverse pharmacological properties, with recent studies highlighting their potential applications in anticancer research . Specific piperidine compounds have demonstrated activity against various cancer cell lines, including breast, prostate, colon, lung, and ovarian cancers, through mechanisms involving regulation of crucial signaling pathways such as STAT-3, NF-κB, and PI3k/Akt . Furthermore, research on related piperidine derivatives has characterized their neuromuscular blocking action, suggesting potential applications in neuropharmacological studies . This product is provided for research and development purposes in laboratory settings. This compound is intended for use by qualified chemical and pharmaceutical researchers with appropriate training and safety protocols. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handle with appropriate personal protective equipment in accordance with established laboratory safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

370591-12-1

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

IUPAC Name

2-methylidenepiperidine

InChI

InChI=1S/C6H11N/c1-6-4-2-3-5-7-6/h7H,1-5H2

InChI Key

CLASDMKBOIFHNY-UHFFFAOYSA-N

Canonical SMILES

C=C1CCCCN1

Origin of Product

United States

Synthetic Methodologies for 2 Methylidenepiperidine and Its Derivatives

Direct Annulation and Ring-Closure Strategies

Direct annulation and ring-closure reactions represent an efficient approach to constructing the 2-methylidenepiperidine core. These strategies often involve the formation of the heterocyclic ring and the exocyclic double bond in a concerted or sequential manner from acyclic precursors.

One notable strategy is the [3+3] annulation reaction . This approach involves the reaction of a 1,3-dianionic species with a 1,3-dielectrophilic partner. For instance, the reaction of β-amino organozinc reagents with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) can be envisioned as a pathway to this compound derivatives. whiterose.ac.uk Another powerful method is the palladium-catalyzed [3+3] cycloaddition of activated aziridines with a trimethylenemethane (TMM) complex, which yields 5-methylenepiperidines in excellent yields. whiterose.ac.uk

Intramolecular cyclization of appropriately functionalized acyclic precursors is another key strategy. For example, the intramolecular 5-exo cyclization of 3-(2-methyleneaziridin-1-yl)propyl radicals generates a strained bicyclic intermediate that undergoes C-N bond cleavage to afford substituted 3-methylenepiperidines. nih.gov Furthermore, rhodium-catalyzed intramolecular cyclizations have been developed for the synthesis of various heterocyclic systems and can be adapted for the construction of piperidine (B6355638) rings. rsc.org General rules for ring closure, such as those proposed by Baldwin, provide a predictive framework for the feasibility of these intramolecular reactions. whiterose.ac.uk

StrategyDescriptionKey IntermediatesRef.
[3+3] AnnulationReaction of a 1,3-dianion with a 1,3-dielectrophile.β-amino organozinc reagents, Pd-TMM complex whiterose.ac.uk
Intramolecular Radical Cyclization5-exo cyclization of radicals derived from 2-methyleneaziridines.Aziridinylcarbinyl radicals nih.gov
Rh-catalyzed Intramolecular CyclizationCyclization of functionalized precursors catalyzed by rhodium complexes.Rh-carbene intermediates rsc.org

Transformations from Precursor Molecules

The synthesis of this compound and its derivatives can also be achieved by modifying existing piperidine or precursor molecules. These methods offer versatility and allow for the introduction of diverse substituents on the piperidine ring.

Approaches Utilizing Baylis-Hillman Adducts

Baylis-Hillman adducts, derived from the reaction of aldehydes with activated alkenes, are versatile building blocks for the synthesis of various heterocyclic compounds. Rearranged Baylis-Hillman alcohols, specifically (E)-2-hydroxymethyl-3-arylprop-2-enenitriles, can be converted into 4-aryl-3-methylidenepiperidine-2,6-diones. lookchem.comresearchgate.net This transformation typically involves a sequence of reactions including a Johnson-Claisen rearrangement, partial hydrolysis, and cyclization. lookchem.com The yields for the formation of 4-aryl-3-methylidenepiperidine-2,6-diones from the corresponding rearranged Baylis-Hillman alcohols are generally in the range of 64-70%. lookchem.comthieme-connect.com

PrecursorProductYield (%)Ref.
(2E)-2-cyano-3-phenylprop-2-en-1-ol4-phenyl-3-methylidenepiperidine-2,6-dione70 lookchem.com
(2E)-2-cyano-3-(4-chlorophenyl)prop-2-en-1-ol4-(4-chlorophenyl)-3-methylidenepiperidine-2,6-dione68 lookchem.com
(2E)-2-cyano-3-(4-methylphenyl)prop-2-en-1-ol4-(4-methylphenyl)-3-methylidenepiperidine-2,6-dione64 lookchem.com

Radical Cyclization from Aziridine (B145994) Precursors

Radical cyclization reactions starting from aziridine precursors provide an effective route to methylenepiperidines. Specifically, the intramolecular 5-exo cyclization of radicals generated from 3-(2-methyleneaziridin-1-yl)propyl derivatives leads to the formation of a highly strained bicyclic aziridinylcarbinyl radical. nih.gov This intermediate then undergoes a characteristic C-N bond fission, resulting in a ring-expanded aminyl radical that subsequently forms substituted 3-methylenepiperidines. nih.gov This methodology has been successfully applied to the synthesis of various substituted piperidines, including the octahydroindolizidine skeleton through a tandem cyclization process. nih.gov

Oxidative Mannich Cyclization Protocols

Oxidative Mannich cyclization is a powerful tool for the stereocontrolled synthesis of highly functionalized piperidines. acs.orgnih.gov This methodology involves the oxidation of α-silylamino or α-silylamido allyl- and vinylsilanes to generate intermediate N-acyliminium cations, which then undergo intramolecular cyclization. acs.orgnih.gov The application of this method has been demonstrated in the preparation of methylidenepiperidines. acs.orgnih.gov The oxidation can be achieved using various reagents, including 9,10-dicyanoanthracene (B74266) (DCA) via photooxidation or ceric ammonium (B1175870) nitrate (B79036) (CAN). acs.orgresearchgate.net This approach is particularly useful for creating stereochemically defined piperidine derivatives. acs.org

Precursor TypeOxidantProductRef.
α-Silylamino allylsilaneDCA/hv or CANMethylidenepiperidine acs.orgnih.gov
α-Silylamido allylsilaneDCA/hv or CANN-Acyl-methylidenepiperidine acs.org

Olefination Reactions (e.g., Wittig-type, Peterson)

Classic olefination reactions provide a direct method for introducing an exocyclic methylene (B1212753) group onto a pre-formed piperidone ring.

The Wittig reaction involves the reaction of a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), with a ketone or aldehyde. masterorganicchemistry.comorganic-chemistry.org In the context of this compound synthesis, this would involve the reaction of a 2-piperidone. However, the reactivity of the lactam carbonyl can be a challenge. The reaction is often more successful with more reactive Wittig reagents and may require specific conditions to overcome the lower electrophilicity of the amide carbonyl compared to a ketone. commonorganicchemistry.com

The Peterson olefination is another important method for alkene synthesis, which utilizes α-silylcarbanions. wikipedia.orgorganic-chemistry.org The reaction with a ketone or aldehyde forms a β-hydroxysilane intermediate, which then eliminates to form the alkene. wikipedia.org A key advantage of the Peterson olefination is that the stereochemical outcome can often be controlled by the choice of acidic or basic elimination conditions. wikipedia.org This reaction can be applied to 2-piperidones to generate the 2-methylidene group, and its utility has been demonstrated in the synthesis of various complex molecules containing exocyclic double bonds. researchgate.netresearchgate.net

Olefination ReactionReagentKey IntermediateRef.
Wittig ReactionPhosphorus ylide (e.g., Ph3P=CH2)Oxaphosphetane masterorganicchemistry.comorganic-chemistry.org
Peterson Olefinationα-Silylcarbanion (e.g., Me3SiCH2Li)β-Hydroxysilane wikipedia.orgorganic-chemistry.org

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the majority of the atoms of the starting materials, offer an efficient and atom-economical approach to complex molecules. nih.govnih.gov While direct MCRs for the synthesis of the simple this compound are less common, these strategies are invaluable for constructing highly substituted piperidine derivatives. For instance, MCRs have been employed in the synthesis of various alkaloid natural products that feature the piperidine ring system. nih.gov These reactions often proceed through a cascade of events, including Michael additions, Mannich reactions, and subsequent cyclizations, to rapidly build molecular complexity. beilstein-journals.org The development of novel MCRs continues to be an active area of research for the efficient synthesis of diverse heterocyclic scaffolds. nih.gov

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and widely adopted method for the synthesis of unsaturated heterocyclic compounds, including the precursors to this compound. wikipedia.org This intramolecular reaction typically involves the cyclization of a diene in the presence of a metal catalyst, leading to the formation of a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.orgorganic-chemistry.org The reaction is catalyzed by various metal complexes, most notably those based on ruthenium, such as the Grubbs and Hoveyda-Grubbs catalysts. organic-chemistry.orgnih.gov

The general mechanism for RCM proceeds through a series of [2+2] cycloaddition and cycloreversion steps, mediated by a metal-alkylidene complex. wikipedia.org The key intermediate is a metallacyclobutane, and the reaction's driving force is often the entropically favored release of ethylene gas. organic-chemistry.org

The synthesis of N-protected 1,2,3,6-tetrahydropyridines, which are immediate precursors to this compound derivatives upon isomerization, is a common application of RCM. For instance, the RCM of appropriately substituted diallylamines provides a direct route to these cyclic structures. Subsequent dihydroxylation of the resulting tetrahydropyridines can yield 2-substituted 4,5-dihydroxypiperidines. researchgate.net The choice of catalyst and reaction conditions is crucial to optimize yields and prevent side reactions, such as olefin isomerization. nih.govorgsyn.org Isomerization can sometimes be a desired outcome, leading to the formation of thermodynamically more stable endocyclic enamines. orgsyn.org

Table 1: Examples of Ring-Closing Metathesis for the Synthesis of Piperidine Precursors

Diene SubstrateCatalystProductYield (%)Reference
N-Boc-diallylamineGrubbs Catalyst (1st Gen)N-Boc-1,2,3,6-tetrahydropyridine90-94 orgsyn.org
N-Allyl-N-(homoallyl)carbamateGrubbs Catalyst (2nd Gen)1,2,3,6-Tetrahydropyridine derivativeHigh researchgate.net
Dipeptide-derived dieneHoveyda-Grubbs Catalyst (2nd Gen)15-membered macrocycle>90 orgsyn.org

This table presents selected examples and is not exhaustive.

Organometallic Catalysis in Synthesis

Organometallic catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound and related cyclic enamines has significantly benefited from the development of catalytic systems based on palladium, ruthenium, and rhodium. These transition metals can activate substrates in unique ways, enabling transformations that are otherwise difficult to achieve. d-nb.info

Palladium-Catalyzed Transformations

Palladium catalysis is a cornerstone of contemporary organic chemistry, with a vast array of applications in cross-coupling, amination, and carbonylation reactions. nih.govrsc.orgsemanticscholar.org In the context of synthesizing piperidine-related structures, palladium catalysts have been instrumental. For example, palladium-catalyzed intramolecular amination of alkenes is a known method for producing cyclic enamines. frontiersin.org

A notable strategy involves the palladium-catalyzed isomerization of alicyclic allyl amines. This process can lead to the in-situ formation of a trisubstituted cyclic enamine, which can then undergo further functionalization. For instance, a formal [4+2] reaction with acrylamide (B121943) can be achieved, constructing both a C-C and a C-N bond simultaneously to yield a ring-fused aminal. acs.org Palladium catalysts are also employed in multicomponent reactions, where several starting materials are combined in a single step to generate complex products. Such a strategy has been used to synthesize pyridinylpyrrole derivatives from acetylpyridines and methyleneaziridines. nih.gov

Table 2: Selected Palladium-Catalyzed Reactions for Heterocycle Synthesis

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Isomerization/DifunctionalizationAlicyclic allyl amine, AcrylamidePd(OAc)₂ / LigandRing-fused aminal acs.org
Multicomponent ReactionAcetylpyridine, MethyleneaziridinePd₂(dba)₃ / LigandPyridinylpyrrole derivative nih.gov
Carbonylative Cycloaddition2-Bromopyridine, Imine, AlkynePd(OAc)₂ / LigandIndolizine semanticscholar.org
anti-Michael-Type ArylationAcrylamide, (Hetero)arenePd(OCOCF₃)₂α-(Hetero)arylamide dicp.ac.cn

This table highlights the versatility of palladium catalysis in synthesizing nitrogen-containing heterocycles.

Ruthenium-Catalyzed Methodologies

Beyond their prominent role in olefin metathesis, ruthenium catalysts are also effective in other transformations relevant to the synthesis of piperidine derivatives. For example, ruthenium-catalyzed transfer hydrogenation can be coupled with RCM in a tandem sequence, using formic acid as the hydrogen source. organic-chemistry.org While the primary application of ruthenium in this context remains RCM for the formation of the piperidine ring precursor, its catalytic activity extends to other reaction types. For instance, ruthenium catalysts can promote Kharasch additions of chloroform (B151607) to olefins. orgsyn.org As mentioned in the RCM section (2.2.6), ruthenium complexes are the catalysts of choice for the cyclization of diallylamines to form tetrahydropyridines, the direct precursors to 2-methylidenepiperidines. organic-chemistry.orgorgsyn.org

Rhodium-Catalyzed Reactions

Rhodium catalysts are renowned for their efficacy in hydrogenation, hydroformylation, and C-H activation reactions. numberanalytics.comnih.gov These methodologies can be applied to the synthesis and functionalization of piperidine derivatives. For example, rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated lactams provides a route to chiral α-substituted cyclic lactams, which are structurally related to piperidinones. researchgate.net

Furthermore, rhodium catalysis can be used for the direct functionalization of cyclic enamines. A highly efficient method for the β-C–H functionalization of enamines has been developed using carboxylic acids as coupling partners in the presence of a Rh(I) catalyst. rsc.org This reaction proceeds via a decarbonylative coupling mechanism. Rhodium catalysts have also been employed in the C-H functionalization of indoles at the 2-position, demonstrating their utility in modifying heterocyclic systems. rsc.org

Table 3: Overview of Rhodium-Catalyzed Reactions

Reaction TypeSubstratesCatalyst SystemProduct TypeReference
Asymmetric HydrogenationExocyclic α,β-unsaturated lactamRh / ZhaoPhosChiral α-substituted cyclic lactam researchgate.net
C-H FunctionalizationCyclic enamine, Carboxylic acid[Rh(cod)Cl]₂ / LigandC-alkylated cyclic diketone rsc.org
C-H DienylationIndole, Allenyl carbonate[RhCp*Cl₂]₂ / AgSbF₆2-(1,3-Dienyl)indole rsc.org
S-S Bond CleavageDisulfide, Carbonyl fluorideRhH(PPh₃)₄ / dppeThioester mdpi.com

This table showcases various applications of rhodium catalysis in organic synthesis.

Stereochemical Control and Asymmetric Synthesis

Enantioselective Approaches

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. For substituted methylidenepiperidines, where the substitution pattern can create one or more stereocenters, achieving high enantiomeric excess (e.e.) is crucial.

One prominent strategy involves the use of enantiomerically pure starting materials derived from the chiral pool. For instance, enantiomerically enriched 5-methylene piperidines have been synthesized from protected β-aminoalkyl zinc iodides. This method starts from enantiopure amino acids, ensuring the stereochemical integrity is transferred to the final product. The reaction with 3-chloro-2-(chloromethyl)prop-1-ene (B158312) under copper catalysis, followed by cyclization, yields the target piperidines with high enantiomeric purity. whiterose.ac.uk

Another powerful method is the kinetic resolution of a racemic mixture. A notable example is the kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines. This process utilizes a chiral base system, specifically n-butyllithium (n-BuLi) in the presence of the chiral ligand (-)-sparteine (B7772259). This system selectively deprotonates one enantiomer of the racemic starting material, allowing for the separation of the unreacted, enantioenriched starting material and the formation of a 2,2-disubstituted product with high enantiomeric ratios. whiterose.ac.uk

Radical cyclizations starting from chiral precursors have also proven effective. Shipman and co-workers developed a method involving the 5-exo cyclization of radicals generated from 2-methylene-N-substituted aziridines. When the aziridine (B145994) precursor is enantiomerically pure, the resulting 5-methylenepiperidine product is also obtained in an enantiomerically enriched form. whiterose.ac.uk

Biocatalysis offers a green and highly selective alternative. Transaminases have been employed in the asymmetric synthesis of 2-substituted piperidines from ω-chloroketones. By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the cyclic amine can be accessed with excellent enantiomeric excess. acs.org

Diastereoselective Strategies

When multiple stereocenters are present in the piperidine (B6355638) ring, controlling their relative orientation (diastereoselectivity) becomes paramount. Diastereoselective strategies are often employed in the synthesis of polysubstituted methylidenepiperidines.

A key strategy involves the stereoselective reduction of a pre-existing methylene (B1212753) group. For example, the hydrogenation of enantiomerically pure 5-methylene-2-substituted piperidines can lead to the formation of 5-methyl-2-substituted piperidines. This reduction creates a new stereocenter at the C-5 position. The diastereoselectivity of this process is highly dependent on the nature of the nitrogen protecting group. It was found that a trifluoroacetyl (TFA) protecting group leads to higher stereoselectivity compared to a tert-butoxycarbonyl (Boc) group, yielding two separable diastereoisomers. whiterose.ac.uk The cis-isomer is often found to be more biologically active in certain contexts. whiterose.ac.uk

Prins cyclizations represent another powerful tool for diastereoselective synthesis. The cyclization of aldehydes containing a homoallylic amine can be catalyzed by acids to afford 2,4,5-trisubstituted piperidines. The diastereomeric outcome can be controlled by the choice of catalyst and reaction conditions. For example, using hydrochloric acid at low temperatures can favor the formation of the cis-4,5-diastereomer, while a Lewis acid like methylaluminum dichloride (MeAlCl₂) at higher temperatures can favor the trans-4,5-diastereomer. rsc.org

Radical cyclizations can also be highly diastereoselective. The 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been used to synthesize 2,4,5-trisubstituted piperidines. In these reactions, only two of the four possible diastereoisomers are typically formed, with the ratio depending on the radical-stabilizing group. nih.gov

Furthermore, boronyl radical-catalyzed (4+2) cycloadditions between 3-aroyl azetidines and various alkenes have been shown to produce polysubstituted piperidines with high diastereoselectivity. nih.gov

Stereocontrolled Formation of Substituted Methylidenepiperidines

Stereocontrolled synthesis encompasses any method that dictates the three-dimensional arrangement of atoms in the product. This includes both the enantioselective and diastereoselective strategies discussed previously, as well as methods where the stereochemistry of a chiral starting material dictates the stereochemistry of the final product.

A versatile method for the stereocontrolled synthesis of enantiomerically enriched 5-methylene-2-substituted piperidines involves a three-step sequence: i) zinc insertion into a protected β-aminoalkyl iodide, ii) copper-catalyzed allylation with 3-chloro-2-(chloromethyl)prop-1-ene, and iii) cyclization using a base like sodium hydride. whiterose.ac.uk The starting β-aminoalkyl iodides are typically derived from natural amino acids, thus ensuring excellent stereocontrol.

The following table summarizes the synthesis of various enantiomerically pure N-protected 5-methylene-2-substituted piperidines using this approach.

EntryR GroupProtecting Group (PG)Yield (%)
1MeBoc75
2MeTFA85
3BnBoc65
4BnTFA70
5i-BuBoc55
6i-BuTFA60

Data sourced from Al-Zoubi (2009). whiterose.ac.uk

Another robust method relies on the intramolecular radical rearrangement of 2-methyleneaziridines. figshare.com The process involves a 5-exo cyclization of a radical generated on a side chain attached to the aziridine nitrogen. This is followed by the fission of the strained C-N bond of the aziridine ring, leading to a ring-expanded aminyl radical that forms the 3-methylenepiperidine core. The stereochemistry of substituents on the starting aziridine can influence the stereochemical outcome of the final product. whiterose.ac.uk

Chiral Catalyst Systems in Methylidenepiperidine Synthesis

Chiral catalysts are instrumental in asymmetric synthesis, as they can generate large quantities of an enantiomerically enriched product from a prochiral substrate. jyu.fi While many catalytic systems have been developed for piperidine synthesis in general, specific applications to methylidenepiperidines are noteworthy.

Asymmetric hydrogenation is a powerful technique. Although direct examples for 2-methylidenepiperidine are scarce, the asymmetric hydrogenation of related structures like (3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione demonstrates the principle. Different chiral catalysts can lead to either partial or full reduction of the ring system with high enantiomeric excess. researchgate.net

The kinetic resolution of N-Boc-2-aryl-4-methylenepiperidines provides a clear example of a chiral system at work. The combination of n-BuLi and the chiral diamine (-)-sparteine functions as a chiral base, selectively reacting with one enantiomer of the racemic piperidine. whiterose.ac.uk

The following table details the results of this kinetic resolution for different aryl substituents.

EntryAr GroupE.r. (Starting Material)E.r. (Product)
1Ph95:5>99:1
24-MeO-C₆H₄96:4>99:1
34-F-C₆H₄94:6>99:1
42-Naphthyl95:5>99:1

E.r. = Enantiomeric ratio. Data sourced from Coldham et al. (2022). whiterose.ac.uk

Organocatalysis also presents a metal-free approach. Chiral Brønsted acids or bifunctional catalysts like those derived from quinoline (B57606) can catalyze intramolecular aza-Michael additions of N-tethered alkenes to form enantiomerically enriched substituted piperidines. mdpi.com While not directly forming a methylidene group, these functionalized piperidines can be precursors.

Finally, "chiral-at-metal" catalysts, where the chirality originates from a stereogenic metal center coordinated to achiral ligands, represent an emerging strategy in asymmetric synthesis that holds promise for future applications in this field. rsc.org

Reactivity and Mechanistic Investigations of 2 Methylidenepiperidine Systems

Reaction Pathways and Transformations

The exocyclic double bond and the endocyclic nitrogen atom in the 2-methylidenepiperidine scaffold are key features that dictate its chemical reactivity, allowing for a range of transformations.

Cycloaddition Reactions (e.g., Intramolecular Dipolar Cycloaddition)

Cycloaddition reactions are powerful tools for constructing complex cyclic systems in a single step. rsc.org The 1,3-dipolar cycloaddition, in particular, involves the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. nih.govuchicago.edu In the context of this compound derivatives, the exocyclic alkene can act as the dipolarophile.

Research has demonstrated the use of intramolecular 1,3-dipolar cycloadditions for the synthesis of complex fused heterocyclic systems. For instance, azomethine ylides can be generated and subsequently undergo cycloaddition. rsc.org One strategy involves the reaction of N-alkenyl pyrrole-2-carbaldehyde with sarcosine, which proceeds through an intramolecular 1,3-dipolar cycloaddition to yield pyrrolo[2,3-a]pyrrolizidino derivatives. frontiersin.org While not directly starting with a pre-formed this compound, this methodology constructs a related N-fused piperidine (B6355638) system where an exocyclic double bond equivalent is transiently involved. The synthesis of the tricyclic core of Manzamine A has also been approached using a cycloaddition reaction of an azomethine ylide. scispace.com

These reactions are often characterized by high regio- and stereoselectivity. frontiersin.org The choice of solvent can significantly influence the reaction outcome, with fluorinated alcohols sometimes providing superior yields and shorter reaction times. frontiersin.org

Hydrogenation and Reductive Processes

The reduction of the exocyclic double bond in this compound systems is a common transformation, typically leading to the formation of 2-methylpiperidine (B94953) derivatives. Catalytic hydrogenation is the most frequently employed method for this purpose.

Palladium on carbon (Pd/C) is a widely used catalyst for such reductions, valued for its efficiency and broad applicability. vapourtec.com The process generally involves reacting the substrate with hydrogen gas in the presence of the catalyst. vapourtec.comu-tokyo.ac.jp The choice of solvent can influence the reaction rate, with protic solvents like alcohols often accelerating the process. u-tokyo.ac.jp

Studies on the hydrogenation of 2-substituted-5-methylenepiperidines have shown that the stereoselectivity of the reduction can be influenced by the existing stereocenters in the molecule. For example, hydrogenation of certain 2-substituted-5-methylenepiperidines yielded a diastereomeric ratio of approximately 3:1 in favor of the trans-isomer. whiterose.ac.uk This highlights the directing effect of substituents on the piperidine ring.

Beyond simple hydrogenation, reductive processes are integral to the synthesis of substituted piperidines. Reductive amination is a key strategy where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent. whiterose.ac.uk Furthermore, intramolecular reductive cyclization of functionalized precursors, such as a conjugated keto-azide, has been utilized to construct the 2,3,6-trisubstituted piperidine skeleton. nih.gov

Table 1: Examples of Hydrogenation Conditions for Methylene (B1212753) Piperidine Derivatives This table is interactive. You can sort and filter the data.

Substrate Type Catalyst Reducing Agent Solvent Outcome Reference
(3E)-1-benzyl-3-[(2-oxopyridin-1(2H)-yl)methylidene]piperidine-2,6-dione Chiral Rhodium Complex H₂ Not specified Asymmetric hydrogenation ugr.escore.ac.uk
2-Substituted-5-methylenepiperidines Pd/C H₂ Not specified Reduction to 2,5-disubstituted piperidines whiterose.ac.uk
General Alkenes/Imines Pd/C H₂ Various Reduction to alkanes/amines vapourtec.com

Oxidative Reactions (e.g., Oxidative Ring Cleavage)

The this compound system can undergo various oxidative transformations. A significant reaction is the oxidative cleavage of the carbon-carbon double bond. This can be achieved using strong oxidizing agents like ozone (O₃), followed by a reductive or oxidative workup. uwindsor.ca Ozonolysis initially forms an ozonide, which can then be cleaved to yield smaller carbonyl compounds, effectively breaking the exocyclic C=C bond. uwindsor.ca

Another important oxidative process is the oxidative cleavage of the piperidine ring itself. This is a more complex transformation that can be catalyzed by enzymes or chemical reagents. For example, homogentisate (B1232598) 1,2-dioxygenase, a non-heme Fe(II) enzyme, catalyzes the oxidative ring cleavage of its substrate through a mechanism involving substrate binding, oxygen activation to a superoxo state, and formation of an alkylperoxo intermediate that leads to ring fission. researchgate.net While this is a biological example, it provides a model for how such ring-cleavage reactions can proceed. Chemical methods using hydrogen peroxide with tungsten-based heterogeneous catalysts have also been developed for the oxidative cleavage of alkenes to produce carboxylic acids. cabbi.bio

Oxidative radical cyclizations can also occur, where an oxidant like iron(III) chloride promotes the formation of a radical that subsequently cyclizes. mdpi.com Furthermore, the nitrogen atom in the piperidine ring can be oxidized, for instance, to an N-oxide, which can then undergo further rearrangements. whiterose.ac.uk

Insertion Reactions

Insertion reactions represent a powerful method for C-H functionalization. In the context of piperidine derivatives, rhodium carbenes have been shown to mediate C-H insertion reactions to construct complex polycyclic structures. escholarship.org For instance, methodology has been developed for the synthesis of indolines and indanes through C-H insertion reactions of donor/donor carbenes. escholarship.org This approach allows for the creation of new carbon-carbon bonds with a high degree of stereocontrol. escholarship.org While the specific examples may not start directly with this compound, the resulting products can contain a piperidine ring, and the methodology is relevant to the functionalization of related saturated heterocycles. One study describes the synthesis of tert-butyl 4-(2-(tert-butoxycarbonyl)indolin-1-yl)-4-methylidenepiperidine-1-carboxylate, showcasing the construction of complex molecules incorporating the methylidenepiperidine moiety via such advanced strategies. escholarship.org

Mechanistic Probes and Elucidation of Reaction Intermediates

Understanding the transient species formed during a reaction is crucial for optimizing conditions and predicting outcomes. For this compound systems, the study of reaction intermediates like N-acyliminium cations has been particularly insightful.

Investigation of N-Acyliminium Cation Intermediates

N-acyliminium cations are highly reactive electrophilic intermediates that readily participate in cyclization reactions with various nucleophiles. Research has shown that these intermediates can be generated from precursors such as α-silylamides through oxidation. acs.org

A key study demonstrated a method for generating N-acyliminium cations via the oxidation of α-silylamido allylsilanes and vinylsilanes. acs.org The oxidation can be achieved using chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or through photosensitized single-electron transfer (SET) with 9,10-dicyanoanthracene (B74266). acs.org The resulting N-acyliminium cation then undergoes a subsequent intramolecular cyclization.

Crucially, the cyclization of these intermediates onto vinylsilane or allylsilane terminators leads directly to the formation of methylidenepiperidine or other related exocyclic enamine systems. acs.org This oxidative Mannich cyclization proved to be highly stereocontrolled, particularly with α-silylamido (E)-vinylsilanes, which cyclize to produce tetrahydropyridines with retention of stereochemistry. acs.org This methodology provides a powerful and stereocontrolled route to highly functionalized piperidines, including aza-sugars like (-)-1-deoxymannojirimycin. acs.org

Applications in Complex Molecular Architecture

Total Synthesis of Natural Products Incorporating the Methylidenepiperidine Moiety

The 2-methylidenepiperidine structural motif is present in several classes of biologically active natural products. Its integration into these molecules is a key challenge in their total synthesis, and various synthetic strategies have been developed to incorporate this moiety effectively.

Aza-Sugar Derivatives

Aza-sugars are a class of polyhydroxylated piperidines, pyrrolidines, and other nitrogenous heterocycles that are analogues of sugars where the endocyclic oxygen is replaced by a nitrogen atom. jchemlett.com They are potent inhibitors of glycosidases and glycosyltransferases, enzymes involved in crucial biological processes, and thus have potential as therapeutic agents for various diseases, including diabetes, viral infections, and cancer. jchemlett.comox.ac.uk The synthesis of aza-sugars often relies on chiral pool starting materials like simple sugars or employs asymmetric synthesis methodologies. researchgate.netiitk.ac.in The this compound scaffold can serve as a precursor for the synthesis of certain aza-sugar derivatives through functionalization of the double bond and the piperidine (B6355638) ring. For instance, hydroxylation and other transformations of the methylidenepiperidine core can lead to the desired polyhydroxylated piperidine structures characteristic of aza-sugars. researchgate.net Protecting-group-free syntheses of some aza-sugars have been developed, showcasing efficient and atom-economical routes to these important molecules. mdpi.com

Building Blocks for Advanced Heterocyclic Structures

Heterocyclic compounds are a cornerstone of organic synthesis, particularly in medicinal chemistry, where they are found in a vast number of pharmaceuticals. sigmaaldrich.comuou.ac.in Piperidine itself is a privileged scaffold in drug discovery. merckmillipore.com this compound, with its reactive exocyclic double bond, serves as a versatile building block for the synthesis of more complex heterocyclic systems. imist.maambeed.com It can participate in a variety of reactions, including cycloadditions, Michael additions, and other transformations that allow for the construction of fused, spirocyclic, and other intricate heterocyclic architectures. mdpi.comrsc.org The ability to introduce substituents at various positions of the piperidine ring and to functionalize the exocyclic methylene (B1212753) group makes this compound a valuable starting material for creating libraries of novel heterocyclic compounds for biological screening.

Precursors in Pharmaceutical Intermediate Synthesis

The piperidine moiety is a common structural feature in many active pharmaceutical ingredients (APIs). merckmillipore.com Consequently, functionalized piperidines like this compound are important intermediates in the pharmaceutical industry. researchgate.nettradeindia.com

PrecursorIntermediateFinal ProductApplication
This compound (as 4-methylenepiperidine (B3104435) hydrochloride)4-Methylenepiperidine (free base)EfinaconazoleAntifungal Agent
1-[[(2R,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-1H-1,2,4-triazole-EfinaconazoleAntifungal Agent

Computational and Theoretical Investigations

Quantum Mechanical and Molecular Mechanics (QM/MM) Studies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods have become indispensable tools for studying large molecular systems, such as 2-methylidenepiperidine interacting with a biological environment like an enzyme. nih.govmpg.deresearchgate.net These methods combine the accuracy of quantum mechanics (QM) for a specific, reactive region of the system with the computational efficiency of molecular mechanics (MM) for the larger, less reactive surroundings. nih.govresearchgate.net In the context of this compound, the piperidine (B6355638) ring and its methylidene group would typically be treated with QM to accurately model electronic effects and bond-breaking/forming processes, while the surrounding environment (e.g., protein residues, solvent molecules) would be described by a classical MM force field. mpg.de

The primary advantage of this hybrid approach is its ability to simulate complex chemical processes within large systems that would be computationally prohibitive to treat entirely with QM methods. nih.gov The QM/MM methodology involves partitioning the system into QM and MM regions, defining the boundary between them (often using link atoms to satisfy valence), and calculating the total energy as a sum of the QM energy, the MM energy, and the interaction energy between the two regions. mpg.dewustl.edu

An illustrative application of QM/MM studies on this compound would be the investigation of its interaction with a hypothetical enzyme. The following table outlines a potential setup for such a study.

ParameterDescription
QM Region This compound
QM Method Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP)
Basis Set 6-31G* or higher
MM Region Enzyme active site residues and surrounding water molecules
Force Field AMBER, CHARMM, or GROMOS
Boundary Treatment Link-atom scheme

These studies can elucidate the binding mode of this compound within an active site, identify key intermolecular interactions, and model the reaction mechanism of its enzymatic transformation.

Reaction Modeling and Prediction of Stereoselectivity

Computational modeling plays a crucial role in understanding and predicting the outcomes of chemical reactions involving this compound. This is particularly important for predicting stereoselectivity, which is often determined by subtle differences in the activation energies of competing reaction pathways. arxiv.org Machine learning models, in conjunction with quantum chemical calculations, have emerged as powerful tools for predicting the stereoselectivity of reactions. arxiv.orgmpg.denih.gov

For reactions involving this compound, such as asymmetric hydrogenation or additions to the exocyclic double bond, computational models can be built to predict the enantiomeric or diastereomeric excess. acs.orgacs.org These models are typically trained on datasets of known reactions with varying substrates, catalysts, and conditions. mpg.dersc.org The features used in these models can include steric and electronic descriptors derived from quantum mechanical calculations of the reactants and transition states. rsc.org

A hypothetical study on the asymmetric hydrogenation of a this compound derivative could involve the following steps:

Transition State Calculation: Using DFT, the transition state structures for the formation of both possible stereoisomers are located and their energies calculated.

Feature Generation: Steric and electronic parameters for the substrate, catalyst, and transition states are computed.

Model Training: A machine learning algorithm, such as a random forest or neural network, is trained on a dataset of similar reactions with known stereochemical outcomes. mpg.de

Prediction: The trained model is then used to predict the stereoselectivity for the new reaction.

The following table illustrates the kind of data that would be generated and used in such a predictive model.

Reaction ComponentCalculated ParameterValue (arbitrary units)
SubstrateSteric Hindrance (S4)0.85
CatalystLigand Bite Angle92.5°
Transition State (R)Activation Energy (kcal/mol)15.2
Transition State (S)Activation Energy (kcal/mol)16.8
Predicted e.e. 92% (R)

These predictive models not only provide valuable insights for reaction optimization but also contribute to a deeper understanding of the factors governing stereoselectivity. arxiv.org

Elucidation of Electronic and Conformational Features

The electronic structure and conformational landscape of this compound are fundamental to its reactivity and interactions. Computational methods, particularly DFT and ab initio calculations, are extensively used to explore these features. rsc.orgmdpi.com

Conformational Analysis: The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat. The presence of the exocyclic double bond introduces additional conformational constraints and possibilities. Computational studies can map the potential energy surface of this compound to identify the most stable conformers and the energy barriers between them. mdpi.com For instance, in related cyclic systems, the preferred conformation is often a chair-like structure to minimize steric strain.

Electronic Structure Analysis: The electronic properties of this compound can be investigated through methods like Natural Bond Orbital (NBO) analysis and the analysis of frontier molecular orbitals (HOMO and LUMO). rsc.orgresearchgate.net NBO analysis can reveal details about hybridization, charge distribution, and hyperconjugative interactions within the molecule. The energies and shapes of the HOMO and LUMO are crucial for understanding the molecule's reactivity in pericyclic reactions, nucleophilic additions, and electrophilic attacks.

A theoretical study of this compound's electronic and conformational features would typically involve the following calculations:

Computational MethodProperty InvestigatedExpected Outcome
DFT (e.g., B3LYP/6-311+G(d,p))Conformational EnergiesIdentification of the global minimum energy conformer and relative energies of other stable conformers.
NBO AnalysisCharge DistributionDetermination of partial atomic charges, indicating electrophilic and nucleophilic sites.
Frontier Molecular Orbital AnalysisHOMO-LUMO GapPrediction of chemical reactivity and electronic transition energies.
Molecular Electrostatic Potential (MEP)Reactivity SitesVisualization of electron-rich and electron-poor regions of the molecule.

These computational investigations provide a detailed picture of the intrinsic properties of this compound, which is essential for rationalizing its chemical behavior and for the design of new synthetic methodologies.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies

The synthesis of 2-methylidenepiperidine and its derivatives continues to be an area of active development, moving beyond classical methods toward more efficient and elegant strategies. Future research is expected to focus on methodologies that offer improved stereocontrol, functional group tolerance, and atom economy.

One promising approach involves the application of radical cyclization reactions. For instance, methodologies have been developed for preparing 2-substituted-5-methylene piperidines through a 5-exo radical cyclization of N-substituted aziridines containing a phenylselenide group. This highlights the potential for intramolecular cyclizations to construct the core ring system with the exocyclic double bond already in place.

Future work will likely focus on catalytic methods that can directly install the methylidene group onto a pre-formed piperidine (B6355638) ring or construct the ring system with the desired feature in a single step. The development of novel transition-metal-catalyzed cycloisomerization or cross-coupling reactions could provide more direct and efficient access to this valuable synthetic intermediate.

Methodology Reactant(s) Key Transformation Product
Radical Cyclization2-methylene-N-substituted aziridines with a phenylselenide group5-exo radical cyclization5-methylene piperidines
Multi-step Synthesis2-dimethylaminomethyl-3-methoxypiperidineOxidation and Cope elimination2-methylene-3-methoxypiperidine

Exploration of New Reactivity Profiles

The exocyclic double bond of this compound is an enamine-type functional group, rendering it electron-rich and nucleophilic, while also being susceptible to electrophilic attack and cycloaddition reactions. A deeper exploration of this unique reactivity is a key area for future research.

The double bond's susceptibility to electrophiles has been demonstrated in its reaction with ozone. Ozonolysis of 2-methylene-3-methoxypiperidine effectively cleaves the double bond to furnish the corresponding 2-oxo-3-methoxypiperidine. This transformation provides a route to functionalized piperidinones, which are themselves valuable synthetic intermediates.

Furthermore, when the piperidine ring contains electron-withdrawing groups, the reactivity of the methylidene group can be inverted. For example, this compound-2,6-dione, a glutarimide (B196013) derivative, possesses an electron-deficient double bond. This makes it an excellent Michael acceptor, readily undergoing thio-Michael additions with various (hetero)aromatic thiols. This reactivity opens pathways to complex sulfur-containing piperidine derivatives.

Future investigations will likely explore a wider range of reactions, including various cycloadditions (e.g., [4+2], [3+2]), transition-metal-catalyzed functionalizations of the double bond, and reactions that leverage the inherent chirality of substituted derivatives.

Reaction Type Substrate Reagent(s) Product Type
Ozonolysis2-methylene-3-methoxypiperidineOzone (O₃)2-oxo-3-methoxypiperidine
Thio-Michael AdditionThis compound-2,6-dione(Hetero)aromatic thiols2-((Hetero)arylthiomethyl)piperidine-2,6-dione

Advancements in Asymmetric Catalysis

The development of catalytic asymmetric methods to control the stereochemistry of the piperidine ring is a major frontier in organic synthesis. While specific applications of asymmetric catalysis to generate chiral this compound are still emerging, the extensive progress in the broader field of piperidine synthesis provides a clear roadmap for future research.

The demand for enantiomerically pure piperidines has led to the development of powerful catalytic asymmetric strategies, such as the [4+2] annulation of imines with allenes, catalyzed by chiral phosphines. nih.gov This method and others like it, which construct the piperidine ring with high enantioselectivity, could potentially be adapted to synthesize chiral this compound precursors. nih.gov

Moreover, enzymatic reductions and other biocatalytic methods have shown great promise in the asymmetric synthesis of piperidine derivatives. For example, ene-reductases are used for the asymmetric reduction of C=C double bonds in various substrates, offering a potential route to chiral saturated piperidines that could be precursors to this compound. mdpi.com The application of such biocatalytic tools directly to prochiral this compound derivatives or their precursors could provide efficient access to valuable chiral building blocks. Future efforts will likely focus on designing new chiral catalysts and screening existing ones to achieve high enantioselectivity in the synthesis of this specific scaffold.

Strategic Applications in Drug Discovery and Development

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates. biointerfaceresearch.comresearchgate.net The this compound core offers a unique combination of this established pharmacophore with a reactive handle, providing significant opportunities for drug discovery.

A prominent emerging application is in the field of oncology and targeted protein degradation. Derivatives of this compound-2,6-dione have been synthesized and evaluated for their biological activity. Specifically, these compounds were used as substrates in thio-Michael additions to create novel glutarimide derivatives. Subsequent oxidation of the resulting sulfides to sulfones yielded compounds with significant cytotoxicity against multiple myeloma cell lines (MOLP-8 and KMS-12-PE).

This line of research is particularly relevant as the glutarimide core is a key component of ligands that bind to the Cereblon (CRBN) E3 ubiquitin ligase, a critical protein in the mechanism of action of immunomodulatory drugs like lenalidomide (B1683929) and pomalidomide. The development of novel Cereblon ligands is a major focus in the creation of new proteolysis-targeting chimeras (PROTACs) for therapeutic intervention. The reactivity of the this compound-2,6-dione scaffold makes it a valuable platform for generating libraries of novel glutarimide-based compounds for this purpose.

Future drug discovery efforts will likely expand on this foundation, exploring this compound derivatives for other therapeutic targets and leveraging the exocyclic double bond for covalent modification of biological targets or for bioconjugation applications.

Compound Class Biological Target/Model Observed Activity Potential Application
Sulfone derivatives of this compound-2,6-dioneMultiple myeloma cell lines (MOLP-8, KMS-12-PE)CytotoxicityAnticancer agents
This compound-2,6-dioneCereblon (CRBN) E3 Ligase Ligand PrecursorMichael acceptor for library synthesisTargeted Protein Degradation (PROTACs)

Q & A

Q. What are the standard synthetic routes for 2-Methylidenepiperidine, and how can reaction parameters be optimized for lab-scale preparation?

  • Methodological Answer : The synthesis typically involves ring-opening reactions of piperidine derivatives or alkylation strategies. For example, analogous piperidine compounds (e.g., 2-Ethyl-1-(2-piperidinylmethyl)piperidine) are synthesized via nucleophilic substitution under basic conditions (e.g., NaOH/K₂CO₃) . Optimization includes adjusting temperature (e.g., 40–80°C), solvent polarity (e.g., THF vs. DCM), and stoichiometry to maximize yield. Characterization via NMR and mass spectrometry is critical to confirm structural integrity .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection to assess purity (>95% threshold for most studies). Stability studies require accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by spectroscopic analysis (e.g., FTIR for functional group integrity). For hygroscopic or oxygen-sensitive compounds, storage under inert atmospheres (argon) and low temperatures (-20°C) is recommended .

Q. What spectroscopic techniques are essential for confirming the structure of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is primary for assigning proton and carbon environments. For stereochemical analysis, NOESY or ROESY experiments resolve spatial proximities. X-ray crystallography provides definitive confirmation of molecular geometry, as demonstrated for sulfanyl-substituted piperidines . Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic addition reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the methylidene group’s electron-deficient nature in this compound makes it susceptible to Michael additions. Solvent effects can be incorporated via polarizable continuum models (PCM) .

Q. What strategies resolve contradictions in bioactivity data for this compound analogs across different assay systems?

  • Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability). Statistical analysis (e.g., ANOVA with post-hoc tests) identifies outliers or batch effects. For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or assay pH. Replicate studies under standardized conditions (e.g., ISO 17025 guidelines) enhance reproducibility .

Q. How do steric and electronic modifications to the piperidine ring influence the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer : Introduce substituents (e.g., halogens, methyl groups) at strategic positions to modulate lipophilicity (logP) and metabolic stability. In vitro ADME assays (e.g., microsomal stability, PAMPA permeability) quantify absorption and clearance. For example, 4-substituted analogs show enhanced metabolic resistance due to steric hindrance of cytochrome P450 enzymes .

Q. What experimental designs are optimal for studying the catalytic applications of this compound in asymmetric synthesis?

  • Methodological Answer : Employ chiral ligands or organocatalysts in enantioselective reactions (e.g., aldol or Mannich reactions). Kinetic studies (variable-temperature NMR) and enantiomeric excess (ee) measurements via chiral HPLC or polarimetry track stereochemical outcomes. For mechanistic insights, isotopic labeling (²H/¹³C) or in situ IR spectroscopy monitors intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.